molecular formula C26H22N4O3 B11136004 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11136004
M. Wt: 438.5 g/mol
InChI Key: LRHJBFSYXMNCTB-UHFFFAOYSA-N
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Description

The compound 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that features a combination of benzodioxole, piperazine, naphthalene, oxazole, and carbonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:

    Formation of the benzodioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde and subsequent cyclization.

    Synthesis of the piperazine derivative: The benzodioxole intermediate is then reacted with piperazine to form the desired piperazine derivative.

    Formation of the oxazole ring: The piperazine derivative is further reacted with a naphthalene-based aldehyde and a nitrile source under cyclization conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H22N4O3/c27-15-22-26(33-25(28-22)21-7-3-5-19-4-1-2-6-20(19)21)30-12-10-29(11-13-30)16-18-8-9-23-24(14-18)32-17-31-23/h1-9,14H,10-13,16-17H2

InChI Key

LRHJBFSYXMNCTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(N=C(O4)C5=CC=CC6=CC=CC=C65)C#N

Origin of Product

United States

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